1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a complex organic compound that features a benzodioxole ring fused to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one typically involves the reaction of benzodioxole derivatives with piperidinone precursors. Common synthetic routes include:
Condensation Reactions: Utilizing benzodioxole and piperidinone derivatives under acidic or basic conditions to form the desired compound.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3′,4′-(Methylenedioxy)acetophenone
- 3′,4′-(Methylenedioxy)propiophenone
Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzodioxole ring and a piperidinone moiety provides a versatile scaffold for further chemical modifications and functionalization.
Biological Activity
1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzodioxole moiety and a piperidinone framework, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C15H17NO4 with a molecular weight of 275.30 g/mol. The compound's structural characteristics contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H17NO4 |
Molecular Weight | 275.30 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one |
InChI | InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors: It has been shown to bind to certain receptors that modulate neurotransmitter activity.
Pathways Involved:
The compound influences several biochemical pathways, including:
- Signal transduction pathways that regulate cellular responses.
- Metabolic processes that affect energy utilization and biosynthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity:
Studies have demonstrated that the compound possesses antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity:
Preliminary investigations suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Case Study 1: Antioxidant Properties
In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests its potential use in formulations aimed at oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
A recent investigation tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of AChE revealed that this compound exhibited competitive inhibition with an IC50 value indicating moderate potency. This positions it as a promising lead for developing treatments for Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
1-(2H-Benzo[b]thienyl)-3-propanoylpiperidin | Moderate AChE inhibition | Similar mechanism but different scaffold |
Benzodioxole-derived compounds | Antioxidant and antimicrobial properties | General trend observed in derivatives |
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3 |
InChI Key |
LHNPQCFMGHDIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.